Hexadecyl(2-hydroxyethyl)dimethylazanium bromide
Overview
Description
Hexadecyl(2-hydroxyethyl)dimethylazanium bromide, also known by its IUPAC name N-(2-hydroxyethyl)-N,N-dimethyl-1-hexadecanaminium bromide, is a quaternary ammonium compound. It is commonly used in various scientific and industrial applications due to its surfactant properties. This compound is characterized by its molecular formula C20H44BrNO and a molecular weight of 394.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyl(2-hydroxyethyl)dimethylazanium bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of hexadecyl bromide with N,N-dimethylethanolamine. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The final product is often obtained in powder form and is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Hexadecyl(2-hydroxyethyl)dimethylazanium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other anions. The reaction conditions often include aqueous or alcoholic solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound, usually in an acidic or neutral medium.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed, often in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different quaternary ammonium salts, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives .
Scientific Research Applications
Hexadecyl(2-hydroxyethyl)dimethylazanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell lysis buffers for the extraction of cellular components due to its surfactant properties.
Medicine: It is investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of hexadecyl(2-hydroxyethyl)dimethylazanium bromide is primarily attributed to its surfactant properties. The compound can disrupt cell membranes by interacting with the lipid bilayer, leading to cell lysis. This property is particularly useful in biological applications where cell disruption is required. Additionally, its quaternary ammonium group can interact with negatively charged molecules, enhancing its antimicrobial activity .
Comparison with Similar Compounds
Hexadecyl(2-hydroxyethyl)dimethylazanium bromide can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium bromide (CTAB): Similar in structure but lacks the hydroxyethyl group, making it less hydrophilic.
Dodecyltrimethylammonium bromide (DTAB): Has a shorter alkyl chain, resulting in different surfactant properties.
Benzalkonium chloride: Contains a benzyl group, providing different antimicrobial properties.
The uniqueness of this compound lies in its hydroxyethyl group, which enhances its solubility and interaction with biological molecules .
Properties
IUPAC Name |
hexadecyl-(2-hydroxyethyl)-dimethylazanium;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44NO.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(2,3)19-20-22;/h22H,4-20H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDGVDMTSZPOIB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCO.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20317-32-2 | |
Record name | Cetyldimethyl(2-hydroxyethyl)ammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20317-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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